Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a chemical with a specific structure . It’s related to a class of compounds that have been studied for their pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step synthetic approach . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by NMR, IR, and elemental analysis . The molecular formula of a related compound is C31H38Cl2N6O3S2 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data . The molecular weight of a related compound is 677.71 and its predicted density is 1.375±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Activities
- A study by Basoğlu et al. (2013) outlines the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate. These compounds exhibited antimicrobial, antilipase, and antiurease activities, highlighting their potential in therapeutic applications Basoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.
- Sharma et al. (2014) synthesized novel carbazole derivatives starting with carbazole and evaluated them for antibacterial, antifungal, and anticancer activities. Some derivatives showed significant activity against bacterial and fungal strains, as well as human breast cancer cell lines Sharma, D., Kumar, N., & Pathak, D. (2014). Journal of The Serbian Chemical Society.
Molecular Modifications and Characterization
- Vasileva et al. (2018) reported the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, leading to N,N′-disubstituted piperazine derivatives. This study provides insights into the chemical versatility and potential pharmacological applications of such derivatives Vasileva, A., V. Y. Vaganov, S. Shipilovskikh, & A. Rubtsov (2018). Russian Journal of Organic Chemistry.
Antimicrobial and Anticancer Evaluation
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, demonstrating the potential of such compounds in cancer therapy Rehman, A., Ahtzaz, N., Abbasi, M., Siddiqui, Sz., Saleem, S., Manzoor, S., Iqbal, J., Virk, N., Chohan, T., & Shah, S. (2018). Tropical Journal of Pharmaceutical Research.
GyrB Inhibition for Tuberculosis Treatment
- Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as Mycobacterium tuberculosis GyrB inhibitors. One compound exhibited significant inhibition of Mycobacterium smegmatis GyrB ATPase, showing promise as a novel antitubercular agent Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D. (2013). European Journal of Medicinal Chemistry.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is suggested that this compound could be used as an intermediate to synthesize thrombopoietin .
Mode of Action
The specific mode of action of This compound It is known that the compound interacts with its targets, leading to changes that contribute to its overall effect .
Biochemical Pathways
The biochemical pathways affected by This compound It is suggested that the compound may have a role in the synthesis of thrombopoietin , which is involved in the regulation of platelet production in the body.
Result of Action
The molecular and cellular effects of the action of This compound It is suggested that the compound may play a role in the synthesis of thrombopoietin , which could potentially affect platelet production.
Future Directions
The future directions for this compound could involve further studies on its pharmacological activities, given the promising results of related compounds . These could include in vitro and in vivo studies, as well as molecular docking studies to understand the binding mode of the compound with its target .
Biochemical Analysis
Biochemical Properties
Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby blocking the biosynthesis of essential bacterial lipids . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to antimicrobial and anticancer effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . In microbial cells, it disrupts essential metabolic processes, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting critical biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the exertion of its biochemical effects .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S3/c1-2-31-21(28)25-9-11-26(12-10-25)34(29,30)15-5-3-14(4-6-15)19(27)24-20-23-16(13-32-20)17-7-8-18(22)33-17/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFVNAROOJULHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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